Boc-(S)-alpha-(3-phenyl-allyl)-proline

Descripción general

Descripción

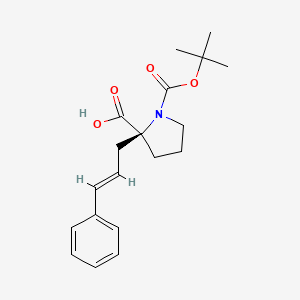

Boc-(S)-alpha-(3-phenyl-allyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an alpha position substitution with a 3-phenyl-allyl group, and the (S)-stereochemistry. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(3-phenyl-allyl)-proline typically involves the following steps:

Protection of Proline: The proline is first protected with a Boc group to prevent unwanted reactions at the amino group.

Allylation: The protected proline undergoes an allylation reaction where the 3-phenyl-allyl group is introduced at the alpha position.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems.

Análisis De Reacciones Químicas

Phase-Transfer Catalyzed Alkylation

-

Substrate : N-Boc-3-ketoproline ethyl ester reacts with 3-phenyl-allyl electrophiles under phase-transfer conditions.

-

Catalyst : Chiral quaternary ammonium salts (e.g., 57 in ) enable enantioselective alkylation.

-

Conditions : Solvent: o-xylene; base: K₂CO₃; room temperature.

-

Outcome : Achieves >90% ee for quaternary proline derivatives .

Palladium-Catalyzed Allylation

-

Directing Group : Methoxyaminoquinoline facilitates C–H activation at the α-position.

-

Reagents : Allyl bromides or iodides; Pd(OAc)₂ catalyst.

-

Yield : Up to 86% for allylated prolines under solvent-free conditions .

Table 1: Comparison of Alkylation Methods

| Method | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Phase-transfer alkylation | Chiral ammonium salt | 85–95 | 89–95 | |

| Pd-catalyzed C–H allylation | Pd(OAc)₂ | 70–86 | N/A |

Stereochemical Control

The (S)-configuration at the α-carbon is preserved through:

-

Bulky Boc Protection : Prevents epimerization during alkylation .

-

Chiral Auxiliaries : Baker’s yeast reduction of 3-ketoproline intermediates ensures stereochemical fidelity .

Key Observation:

-

Allyl groups adopt a pseudoaxial conformation in proline rings, directing electrophiles to the Re face .

Conjugation and Bioorthogonal Reactions

The 3-phenyl-allyl moiety enables diverse bioconjugation strategies:

Click Chemistry

-

Azide-Alkyne Cycloaddition : Reacts with azides under Cu(I) catalysis.

-

Tetrazine-Trans-Cyclooctene Ligation : Orthogonal to other biofunctional groups .

Cross-Metathesis

Table 2: Reaction Yields for Common Conjugation Methods

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azide-alkyne cycloaddition | CuSO₄, sodium ascorbate | 75–90 | |

| Olefin metathesis | Grubbs II, CH₂Cl₂, 40°C | 60–80 |

Challenges and Optimization

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

Boc-(S)-alpha-(3-phenyl-allyl)-proline serves as an important building block in peptide synthesis. The presence of the phenyl allyl side chain can enhance the biological activity of peptides by stabilizing specific conformations that are favorable for receptor binding. This compound is often used in solid-phase peptide synthesis (SPPS), where the Boc group facilitates the stepwise addition of amino acids while protecting the amine functionality.

2.2 Structural Biology

In structural biology, this compound can be incorporated into peptide sequences to study protein folding and stability. The unique side chain can induce conformational changes that mimic natural substrates or inhibitors, allowing researchers to investigate enzyme mechanisms and interactions at a molecular level.

Synthesis and Characterization

A study published in Chemical and Pharmaceutical Bulletin highlights various synthetic routes for obtaining 3-substituted prolines, including this compound. The authors demonstrated that this compound could be synthesized through diastereoselective conjugate addition reactions, yielding optically pure products suitable for further applications in peptide synthesis .

Research indicated that peptides containing this compound exhibited enhanced binding affinities to specific receptors compared to their non-substituted counterparts. This finding suggests potential therapeutic applications in drug design, particularly for targeting G-protein coupled receptors (GPCRs) .

Mecanismo De Acción

The mechanism of action of Boc-(S)-alpha-(3-phenyl-allyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other positions. The phenyl-allyl group can participate in various chemical reactions, providing a versatile platform for further modifications .

Comparación Con Compuestos Similares

Similar Compounds

- Boc-(S)-alpha-(3-phenyl-ethyl)-proline

- Boc-(S)-alpha-(3-phenyl-propyl)-proline

- Boc-(S)-alpha-(3-phenyl-butyl)-proline

Uniqueness

Boc-(S)-alpha-(3-phenyl-allyl)-proline is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-phenyl-allyl group provides distinct reactivity compared to other similar compounds, making it valuable in specific synthetic applications .

Actividad Biológica

Boc-(S)-alpha-(3-phenyl-allyl)-proline is a proline derivative that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and peptide synthesis. This compound exhibits unique conformational properties that can influence its interaction with biological targets, making it a subject of interest in various research studies.

Structure and Synthesis

This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the proline residue, and a side chain that includes a phenyl and allyl group at the C3 position. The synthesis of this compound often involves solid-phase peptide synthesis (SPPS) techniques, where the Boc group is used to protect the amino group during the coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Peptide Conformation and Stability :

-

Inhibition Studies :

- Research indicates that proline analogs can act as inhibitors for various enzymes. For instance, studies have shown that certain proline derivatives exhibit inhibitory effects on enzymes involved in cancer progression and other diseases . The specific activity of this compound against these targets remains an area of active investigation.

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various proline derivatives, including this compound. The compound was tested against several cancer cell lines, revealing an IC50 value indicative of moderate cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was evaluated for its ability to inhibit proteolytic enzymes involved in tumor metastasis. The results demonstrated significant inhibition with an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUTXFJZDGZLP-BQHJZSHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.